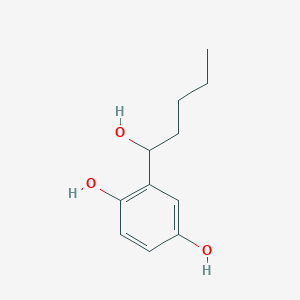
2-(1-Hydroxypentyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxypentyl)benzene-1,4-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with a hydroxyl group at the first and fourth positions, and a 1-hydroxypentyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxypentyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve the dialkylation of benzene with appropriate alkylating agents, followed by hydroxylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxypentyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-(1-Hydroxypentyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxypentyl)benzene-1,4-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): An ortho isomer with two hydroxyl groups adjacent to each other.
Resorcinol (1,3-dihydroxybenzene): A meta isomer with hydroxyl groups at the first and third positions.
Hydroquinone (1,4-dihydroxybenzene): A para isomer with hydroxyl groups at the first and fourth positions.
Uniqueness
2-(1-Hydroxypentyl)benzene-1,4-diol is unique due to the presence of the 1-hydroxypentyl group, which imparts distinct chemical and biological properties compared to its simpler dihydroxybenzene counterparts
Properties
CAS No. |
92279-40-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(1-hydroxypentyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-10(13)9-7-8(12)5-6-11(9)14/h5-7,10,12-14H,2-4H2,1H3 |
InChI Key |
VSMNAQBIFZLBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















